4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid
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Overview
Description
3-(4-Isopropylbenzoyl)acrylic acid is a versatile organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . It is a valuable building block in the synthesis of complex compounds, particularly in the pharmaceutical industry . This compound is known for its effectiveness as a reagent in the preparation of complex compounds and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzoyl)acrylic acid typically involves the reaction of 4-isopropylbenzoyl chloride with acrylic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Isopropylbenzoyl)acrylic acid may involve large-scale batch or continuous flow processes . The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylbenzoyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Isopropylbenzoyl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzoyl)acrylic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by binding to receptors or other biomolecules . The exact mechanism of action varies depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropylbenzoyl)propionic acid: Similar in structure but with a propionic acid moiety instead of acrylic acid.
4-Isopropylbenzoylacetic acid: Contains an acetic acid moiety instead of acrylic acid.
4-Isopropylbenzoylformic acid: Features a formic acid moiety instead of acrylic acid.
Uniqueness
3-(4-Isopropylbenzoyl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct reactivity and properties compared to similar compounds . This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .
Properties
IUPAC Name |
4-oxo-4-(4-propan-2-ylphenyl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCMDZQHQJWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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